2,5-Dibromo-3-fluorobenzaldehyde
Overview
Description
2,5-Dibromo-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where two bromine atoms and one fluorine atom are substituted at the 2, 5, and 3 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the halogen-exchange reaction, where a precursor such as 2,5-dibromobenzaldehyde undergoes fluorination using reagents like potassium fluoride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzaldehyde derivatives. The process includes controlled bromination and subsequent fluorination under specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium fluoride can be used for nucleophilic substitution.
Condensation: Reagents such as primary amines and catalysts like p-toluenesulfonic acid are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzaldehyde derivatives can be formed.
Condensation Products: Schiff bases and other condensation products with potential antimicrobial properties.
Scientific Research Applications
2,5-Dibromo-3-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the development of new therapeutic agents.
Industry: Used in the production of advanced materials and as a building block in crystal engineering.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-fluorobenzaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine and fluorine atoms may enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 3,6-Dibromo-2-fluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
Comparison: 2,5-Dibromo-3-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,5-dibromo-3-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIQAUBEAYWJIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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